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Compound of Interest

Compound Name: Elinzanetant

Cat. No.: B1671173 Get Quote

Elinzanetant is a dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist that

has been developed for the treatment of vasomotor symptoms associated with menopause.

This document provides detailed application notes and protocols for the synthesis and

purification of Elinzanetant, intended for researchers, scientists, and drug development

professionals.

Chemical Structure and Properties
Property Value

IUPAC Name

2-(3,5-bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-

2-methylphenyl)-6-((7S,9aS)-7-

(hydroxymethyl)hexahydropyrazino[2,1-c][1]

[2]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-

dimethylpropanamide

Molecular Formula C₃₃H₃₅F₇N₄O₃

Molecular Weight 668.66 g/mol

CAS Number 929046-33-3

Appearance White to light yellow solid

Solubility Soluble in DMSO and Ethanol (≥10 mg/ml)[3]
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Mechanism of Action
Elinzanetant functions by modulating the activity of kisspeptin/neurokinin B/dynorphin (KNDy)

neurons in the hypothalamus, which play a crucial role in thermoregulation. During menopause,

declining estrogen levels lead to hyperactivity of these neurons, resulting in vasomotor

symptoms like hot flashes. Elinzanetant acts as a dual antagonist at NK-1 and NK-3 receptors

on these neurons, thereby restoring normal thermoregulatory function.[4]
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Mechanism of Action of Elinzanetant.

Synthesis Protocol
The synthesis of Elinzanetant is a multi-step process. The following protocol is a composite

based on information from patent literature, particularly WO2021094247A1, which details the

synthesis of a key intermediate.

Synthesis Workflow Diagram
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Key Intermediate Synthesis

Final Product Synthesis

4-chloro-5-nitropyridin-2(1H)-one

Reaction with (4-fluoro-2-methylphenyl)boronic acid

4-(4-fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one

Chlorination

2,6-dichloro-4-(4-fluoro-2-methylphenyl)-3-nitropyridine

Reduction of Nitro Group

6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine

Amide Coupling

Starting Material

2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamide N-(6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-yl)-2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamide

Buchwald-Hartwig Amination

(7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazine

Elinzanetant
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Synthetic workflow for Elinzanetant.
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Experimental Protocols
Step 1: Synthesis of 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine (Key Intermediate)

This procedure is adapted from patent WO2021094247A1.

Suzuki Coupling: 4-chloro-5-nitropyridin-2(1H)-one is reacted with (4-fluoro-2-

methylphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a

base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/water) under an inert

atmosphere. The reaction is typically heated to reflux for several hours.

Chlorination: The resulting 4-(4-fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one is treated

with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2,6-dichloro-4-(4-

fluoro-2-methylphenyl)-3-nitropyridine.

Nitro Group Reduction: The nitro group of 2,6-dichloro-4-(4-fluoro-2-methylphenyl)-3-

nitropyridine is reduced to an amine. This can be achieved using various reducing agents,

such as iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C). This step yields the

key intermediate, 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine.

Step 2: Amide Coupling

The key intermediate, 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine, is coupled with 2-

(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanoyl chloride.

The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or

tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine (TEA) or

diisopropylethylamine (DIPEA).

The reaction mixture is stirred at room temperature until completion, which can be monitored

by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Buchwald-Hartwig Amination

The product from the amide coupling is then reacted with (7S,9aS)-7-

(hydroxymethyl)hexahydropyrazino[2,1-c][1]oxazine.
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This cross-coupling reaction is catalyzed by a palladium catalyst (e.g., Pd₂(dba)₃) and a

phosphine ligand (e.g., Xantphos). A strong base, such as sodium tert-butoxide (NaOtBu), is

required.

The reaction is performed in an anhydrous, aprotic solvent like dioxane or toluene under an

inert atmosphere and is typically heated.

Upon completion, the reaction mixture is worked up by quenching with water, extracting the

product into an organic solvent, and drying the organic layer.

Purification Protocol
Purification of the final Elinzanetant product is crucial to remove unreacted starting materials,

byproducts, and any potential impurities. A combination of chromatography and crystallization

is generally employed.

Purification Workflow Diagram
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Crude Elinzanetant
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Pure Elinzanetant

Click to download full resolution via product page

Purification workflow for Elinzanetant.

Experimental Protocols
1. Column Chromatography

Stationary Phase: Silica gel is a common choice for the stationary phase.

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar

solvent (e.g., ethyl acetate or acetone) is typically used. The optimal gradient will depend on

the specific impurity profile of the crude product and should be determined by TLC analysis.

Procedure:
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The crude Elinzanetant is dissolved in a minimal amount of a suitable solvent (e.g., DCM)

and adsorbed onto a small amount of silica gel.

The solvent is evaporated, and the dry silica with the adsorbed compound is loaded onto

the top of a pre-packed silica gel column.

The column is eluted with the chosen solvent system, and fractions are collected.

The fractions are analyzed by TLC or LC-MS to identify those containing the pure product.

The pure fractions are combined, and the solvent is removed under reduced pressure.

2. Crystallization

Solvent System: A suitable solvent or solvent mixture for crystallization should be one in

which Elinzanetant is sparingly soluble at room temperature but readily soluble at elevated

temperatures. Examples of potential solvent systems include ethanol/water,

isopropanol/heptane, or ethyl acetate/hexane.

Procedure:

The purified Elinzanetant from chromatography is dissolved in a minimal amount of the

hot crystallization solvent.

The solution is allowed to cool slowly to room temperature, and then further cooled in an

ice bath to induce crystallization.

The resulting crystals are collected by filtration, washed with a small amount of the cold

solvent, and dried under vacuum to yield the final, highly pure Elinzanetant.

Quantitative Data Summary
The following table summarizes typical quantitative data that should be targeted during the

synthesis and purification of Elinzanetant. Please note that actual results may vary depending

on the specific reaction conditions and scale.
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Step Parameter Target Value

Synthesis Overall Yield > 40%

Purity after Synthesis > 90%

Purification Purity after Chromatography > 98%

Purity after Crystallization > 99.5%

Individual Impurity Level < 0.1%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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